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Compound of Interest

Compound Name: 5-Bromo-2-(bromomethyl)pyridine

Cat. No.: B116701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the X-ray crystallographic data for a

series of 5-bromo-2-(substituted)pyridine derivatives. While the crystal structure of the parent

compound, 5-Bromo-2-(bromomethyl)pyridine, is not publicly available at the time of this

publication, this guide offers a comprehensive comparison of four closely related, structurally

characterized derivatives. The analysis focuses on key crystallographic parameters, including

unit cell dimensions, space group, and notable intermolecular interactions, providing valuable

insights for researchers in medicinal chemistry and materials science.

Comparative Crystallographic Data
The following tables summarize the key crystallographic data for the four derivatives of 5-

bromopyridine discussed in this guide. These compounds showcase structural variations at the

2-position, including a second bromomethyl group, a methyl group, a hydroxymethyl group, and

a methyl group with an N-oxide.

Table 1: Crystal Data and Structure Refinement for 5-Bromopyridine Derivatives
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Parameter
2,6-
Bis(bromomet
hyl)pyridine

2-Bromo-5-
methylpyridine

5-Bromo-2-
methylpyridine
N-oxide

(5-
Bromopyridin-
2-yl)methanol

Formula C₇H₇Br₂N C₆H₆BrN C₆H₆BrNO C₆H₆BrNO

MW ( g/mol ) 264.96 172.03 188.03 188.03

Crystal System Monoclinic Monoclinic Monoclinic Monoclinic

Space Group P2₁/c P2₁/m P2₁/n P2₁/c

a (Å) 9.2955(19) 6.1889(4) 7.3060(15) 11.853(2)

b (Å) 12.980(3) 6.6140(5) 11.351(2) 5.8695(12)

c (Å) 7.5288(15) 7.8350(6) 8.4950(17) 10.301(2)

α (°) 90 90 90 90

β (°) 110.75(3) 93.503(3) 111.01(3) 114.73(3)

γ (°) 90 90 90 90

Volume (Å³) 849.5(3) 319.51(4) 657.7(3) 651.9(2)

Z 4 2 4 4

T (K) 293 296 294 293

R-factor 0.044 0.027 0.064 0.034

Table 2: Selected Bond Lengths (Å) and Angles (°) for 5-Bromopyridine Derivatives
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Compound C-Br (Å)
C-C (ring
avg.) (Å)

C-N (ring
avg.) (Å)

C-C-C (ring
avg.) (°)

C-N-C (ring
avg.) (°)

2,6-

Bis(bromome

thyl)pyridine

1.945(4),

1.951(4)
1.379 1.334 119.3 118.9

2-Bromo-5-

methylpyridin

e

1.891(2) 1.381 1.332 119.2 118.9

5-Bromo-2-

methylpyridin

e N-oxide

1.884(7) 1.375 1.352 119.1 121.2

(5-

Bromopyridin

-2-

yl)methanol

1.897(3) 1.382 1.335 119.2 118.8

Experimental Protocols
The determination of the crystal structures of these 5-bromopyridine derivatives follows a

standardized procedure for small molecule single-crystal X-ray diffraction.

Crystal Growth and Mounting
High-purity crystalline material of the target compound is required. Single crystals suitable for

X-ray diffraction are typically grown by slow evaporation of a saturated solution, vapor diffusion,

or solvent layering techniques. Once a suitable crystal (typically 0.1-0.3 mm in each dimension)

is obtained, it is carefully mounted on a goniometer head using a cryoloop and flash-cooled in a

stream of liquid nitrogen to minimize thermal vibrations and radiation damage during data

collection.

Data Collection
A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα

radiation, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS) is used for data
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collection. The crystal is rotated in the X-ray beam, and a series of diffraction images are

collected at different orientations.

Data Processing
The collected diffraction images are processed to determine the unit cell parameters and the

intensities of the individual reflections. This step involves indexing the reflections, integrating

their intensities, and applying corrections for experimental factors such as Lorentz and

polarization effects, and absorption.

Structure Solution and Refinement
The crystal structure is solved using direct methods or Patterson methods to obtain an initial

model of the atomic positions. This initial model is then refined against the experimental

diffraction data using full-matrix least-squares methods. In the final stages of refinement,

hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The quality of the final refined structure is assessed by parameters such as the R-factor,

goodness-of-fit (GooF), and the residual electron density map.

Visualizations
The following diagrams illustrate the general workflow for X-ray crystallographic analysis and a

conceptual representation of the structural relationships between the compared derivatives.
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Final Crystal Structure
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A generalized workflow for single-crystal X-ray crystallographic analysis.
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Structurally Characterized Derivatives

5-Bromo-2-(bromomethyl)pyridine
(Structure Not Determined)

2,6-Bis(bromomethyl)pyridine

Substitution at C6

2-Bromo-5-methylpyridine

Isomeric Variation

5-Bromo-2-methylpyridine N-oxide

Modification at N1 & C2

(5-Bromopyridin-2-yl)methanol

Modification at C2
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To cite this document: BenchChem. [A Comparative Crystallographic Analysis of 5-Bromo-2-
(bromomethyl)pyridine Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b116701#x-ray-crystallographic-analysis-of-5-bromo-
2-bromomethyl-pyridine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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